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Compound of Interest

Compound Name: Dichlorprop-methyl

Cat. No.: B1197094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dichlorprop-
methyl, a widely used herbicide. The focus is on Nuclear Magnetic Resonance (NMR) and Gas

Chromatography-Mass Spectrometry (GC-MS), two pivotal techniques for the structural

elucidation and quantification of this compound. This document outlines the available spectral

data and provides detailed experimental protocols for analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Dichlorprop-methyl
(C₁₀H₁₀Cl₂O₃, Molar Mass: 249.09 g/mol ).[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

data presented here was obtained using a Bruker AM-270 spectrometer.[2]
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Chemical Shift (ppm) Carbon Atom Assignment

Data not available in search results C1 (Aromatic)

Data not available in search results C2 (Aromatic)

Data not available in search results C3 (Aromatic)

Data not available in search results C4 (Aromatic)

Data not available in search results C5 (Aromatic)

Data not available in search results C6 (Aromatic)

Data not available in search results C7 (CH)

Data not available in search results C8 (CH₃)

Data not available in search results C9 (C=O)

Data not available in search results C10 (OCH₃)

Note: Specific chemical shift values for each carbon of Dichlorprop-methyl were not available

in the provided search results. The table serves as a template for where the data would be

presented.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides information on the retention time of the compound and its mass

fragmentation pattern upon electron ionization, which is crucial for identification and

quantification.

Kovats Retention Index:

Column Type Kovats Index

Standard non-polar 1574, 1593, 1576, 1588.5[2]

Semi-standard non-polar
1607.6, 1598.8, 1567.4, 1574.3, 1578.9,

1552.6[2]

Standard polar 2241, 2242[2]
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Mass Spectrometry Data:

The mass spectrum of Dichlorprop-methyl is characterized by several key fragments. The

most abundant ions (m/z) are summarized below.

m/z Value Relative Intensity Putative Fragment Identity

162 High [Cl₂C₆H₃O]⁺

164 High Isotope peak of m/z 162

189 Medium [M - OCH₃ - CO]⁺

59 Medium [COOCH₃]⁺

Note: The relative intensities are qualitative descriptions based on the search results. A full

fragmentation pattern was not available.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Dichlorprop-
methyl.

NMR Spectroscopy
A general protocol for the NMR analysis of pesticides is provided below. This can be adapted

for Dichlorprop-methyl.

2.1.1. Sample Preparation:

Accurately weigh approximately 1-5 mg of Dichlorprop-methyl standard.

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to a

final volume of 0.5-0.7 mL in a clean, dry NMR tube.

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift

referencing (0 ppm).

2.1.2. NMR Data Acquisition:
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Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum to confirm the presence and purity of the sample.

Acquire a ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its

lower natural abundance and sensitivity.

2.1.3. Instrument Parameters (Example):

Spectrometer: Bruker Avance 400 MHz or equivalent

¹H NMR:

Pulse Program: zg30

Number of Scans: 16-64

Relaxation Delay: 1-2 s

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024 or more

Relaxation Delay: 2-5 s

Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is based on the analysis of Dichlorprop-P in soil, which involves a

derivatization step to form Dichlorprop-methyl prior to GC-MS analysis.

2.2.1. Sample Preparation and Extraction (from soil):

Extract the soil sample with an appropriate solvent mixture (e.g., acetic acid, methanol, and

water).[3]
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Perform a solid-phase extraction (SPE) for cleanup.[3]

Elute the Dichlorprop from the SPE column.[3]

2.2.2. Derivatization to Dichlorprop-methyl:

The extracted Dichlorprop is methylated using a reagent such as BF₃/methanol.[3]

This reaction converts the carboxylic acid group of Dichlorprop to the methyl ester,

Dichlorprop-methyl, which is more volatile and suitable for GC analysis.[3]

2.2.3. GC-MS Analysis:

Inject an aliquot of the final extract containing Dichlorprop-methyl into the GC-MS system.

2.2.4. Instrument Parameters (Example):

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A MSD or equivalent

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

Inlet Temperature: 250 °C

Oven Program:

Initial Temperature: 70 °C, hold for 2 min

Ramp: 15 °C/min to 280 °C, hold for 5 min

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

MS Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 40-450

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Dichlorprop-methyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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